N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4OS/c1-7-5-10(18(2)17-7)12(19)16-13-15-9-4-3-8(14)6-11(9)20-13/h3-6H,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULSHYNFASRJON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-fluorobenzothiazole and 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
Coupling Reaction: The amino group of 2-amino-5-fluorobenzothiazole is coupled with the carboxylic acid group of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives
Scientific Research Applications
Anti-Cancer Activity
Research has shown that this compound exhibits notable cytotoxic effects against a range of cancer cell lines. The following table summarizes the IC50 values for selected cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| Colo205 | 5.04 |
| U937 | 10 |
| MCF7 | 12 |
| A549 | 13 |
These values indicate a strong potential for the compound as an anti-cancer agent, particularly against colorectal cancer, as evidenced by its selective potency against the Colo205 line.
Anti-Inflammatory Activity
In addition to its anti-cancer effects, this compound has demonstrated anti-inflammatory properties. It interacts with key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and phospholipase A2. These interactions suggest its potential utility in treating inflammatory diseases by modulating the inflammatory response at the molecular level.
Case Study 1: Cytotoxicity Assessment
A detailed study evaluated the cytotoxic effects of N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide on several cancer cell lines. The results indicated significant potency against Colo205 cells with an IC50 value of 5.04 μM. The study highlighted the compound's dual role in halting cell division and promoting programmed cell death through apoptosis.
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Frameworks
- Target Compound : Combines a benzo[d]thiazole (with 6-F substituent) and a 1,3-dimethylpyrazole-carboxamide.
- Compound 9c () : Features a 4-bromophenyl-substituted thiazole-triazole acetamide linked to a benzodiazol moiety. The bromine substituent increases molecular weight and polarizability compared to fluorine .
- Compound 10b () : Contains a 6-methoxybenzo[d]thiazole linked to a nitrobenzamide-triazole. The methoxy group enhances electron-donating properties, contrasting with fluorine’s electron-withdrawing effect .
- Dasatinib () : A thiazole-5-carboxamide with chlorophenyl and pyrimidine groups. Its structural complexity and multiple aromatic systems enable broad kinase inhibition .
Substituent Effects on Bioactivity
Antimicrobial and Kinase Inhibition Potential
- Target Compound: Fluorine may enhance membrane penetration (logP ~2.5–3.0, estimated). No direct activity data, but structural similarity to 10a–j () suggests possible antimicrobial utility .
- Compound 9c () : Docking studies indicate competitive binding with enzymes (e.g., α-glucosidase), though less potent than clinical inhibitors .
- Dasatinib () : IC₅₀ values in nM range for kinases due to optimized halogen and heterocyclic interactions .
Physicochemical Profiling
| Property | Target Compound | 10b () | Dasatinib () |
|---|---|---|---|
| Molecular Weight | ~320 g/mol | ~450 g/mol | 488 g/mol |
| logP (Predicted) | 2.8 | 3.2 | 3.5 |
| Hydrogen Bond Acceptors | 5 | 7 | 9 |
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 241.25 g/mol. The compound features a fluorobenzothiazole moiety linked to a dimethylpyrazole carboxamide, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated that modifications in the thiazole ring can enhance antibacterial potency while maintaining low cytotoxicity in human cell lines .
Anticancer Potential
The compound has been evaluated for anticancer activity, particularly against specific cancer cell lines. Studies have indicated that thiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups such as fluorine enhances these effects by increasing the compound's lipophilicity and binding affinity to cellular targets .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Compounds with similar scaffolds have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies highlight that the introduction of electron-withdrawing groups (like fluorine) at specific positions on the benzothiazole ring significantly affects biological activity. These modifications can enhance binding interactions with target enzymes or receptors, leading to improved efficacy against disease models.
| Modification | Effect on Activity |
|---|---|
| Fluorine at position 6 | Increases lipophilicity and binding affinity |
| Dimethyl group at position 1 | Enhances solubility and reduces toxicity |
| Carboxamide functionality | Contributes to hydrogen bonding interactions |
Study 1: Antimalarial Activity
In a study focusing on thiazole derivatives, compounds structurally related to this compound were tested against Plasmodium falciparum. The results indicated that modifications in the N-aryl amide group significantly influenced antimalarial potency, with certain compounds exhibiting high efficacy and low cytotoxicity .
Study 2: Anticancer Efficacy
Another research effort evaluated the anticancer effects of various benzothiazole derivatives. The study found that specific substitutions led to enhanced activity against breast cancer cell lines, with some compounds inducing apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the fluorobenzo[d]thiazol-2-amine core. A common approach includes:
- Step 1 : Condensation of 6-fluoro-2-aminobenzothiazole with 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the carboxamide bond .
- Step 2 : Purification via column chromatography or recrystallization to isolate the final product.
- Key Variables : Reaction temperature (room temperature to 80°C), solvent choice (DMF or THF), and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride) are critical for yield optimization .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorine at C6 of benzothiazole, methyl groups on pyrazole) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 347.08).
- Elemental Analysis : Match calculated vs. experimental C, H, N, S, and F percentages (±0.3% tolerance) .
- HPLC : Purity >95% with a C18 column (acetonitrile/water gradient) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize target-based assays:
- Kinase Inhibition : Test against VEGF Receptor 2 (IC₅₀ determination via fluorescence polarization) due to structural similarity to TAK-593, a known VEGF inhibitor .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus), as fluorinated benzothiazoles exhibit membrane disruption .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Methodological Answer :
- Substituent Variation : Modify the pyrazole (e.g., replace methyl groups with ethyl or cyclopropyl) and benzothiazole (e.g., Cl or CF₃ at C5/C7) to assess steric/electronic effects .
- Bioisosteric Replacement : Replace the fluorobenzo[d]thiazole with benzo[d]oxazole or imidazo[1,2-b]pyridazine to evaluate scaffold flexibility .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to VEGF Receptor 2 .
Q. How should researchers address contradictory biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Compare protocols for inconsistencies in cell lines (e.g., passage number), compound solubility (DMSO vs. saline), and endpoint measurements (e.g., IC₅₀ vs. EC₅₀) .
- Orthogonal Validation : Replicate conflicting results using alternative assays (e.g., Western blot for protein target engagement if kinase activity is disputed) .
- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., N-(6-methylbenzo[d]thiazol-2-yl) derivatives) to identify trends in bioactivity .
Q. What strategies are recommended for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling?
- Methodological Answer :
- PK Studies : Administer compound intravenously (1–5 mg/kg) in rodent models; collect plasma at intervals (0.5–24 hrs) for LC-MS/MS analysis of half-life, Cmax, and bioavailability .
- PD Markers : Measure VEGF levels (ELISA) in serum or tumor tissue to correlate exposure with target modulation .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .
Q. How can target engagement be validated in complex biological systems?
- Methodological Answer :
- Chemical Proteomics : Use immobilized compound pull-down assays with cell lysates to identify off-target binding partners .
- Cellular Thermal Shift Assay (CETSA) : Confirm thermal stabilization of VEGF Receptor 2 in treated vs. untreated cells .
- CRISPR Knockout : Compare compound efficacy in VEGF Receptor 2-KO vs. wild-type cell lines to establish target specificity .
Q. What are the stability considerations for long-term storage and formulation?
- Methodological Answer :
- Degradation Pathways : Monitor hydrolytic cleavage of the carboxamide bond (pH-dependent; accelerated in acidic/basic conditions) via accelerated stability testing (40°C/75% RH for 6 months) .
- Formulation : Use lyophilization with cryoprotectants (e.g., trehalose) for aqueous solutions or lipid-based nanoparticles to enhance solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
